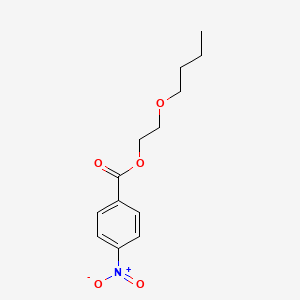

2-Butoxyethyl 4-nitrobenzoate

Description

Contextualization within Nitrobenzoate Ester Chemistry and Aromatic Compounds

2-Butoxyethyl 4-nitrobenzoate (B1230335) is a member of the nitrobenzoate ester family. Esters are organic compounds formed from the reaction of an acid and an alcohol. ontosight.ai In this case, it is the esterification product of 4-nitrobenzoic acid and 2-butoxyethanol (B58217). The structure features a benzene (B151609) ring, making it an aromatic compound. numberanalytics.comvedantu.com Aromatic compounds are characterized by a stable, planar ring structure with delocalized pi electrons, which gives them unique properties. vedantu.comsolubilityofthings.com The presence of the nitro group (-NO2), a strong electron-withdrawing group, significantly influences the chemical properties of the aromatic ring. numberanalytics.comnumberanalytics.com This feature is a defining characteristic of nitroaromatic compounds. nih.gov

The chemistry of nitrobenzoate esters is a specialized area within the study of aromatic compounds. These esters are recognized for their utility as intermediates in organic synthesis. innospk.com The reactivity of the aromatic ring is altered by the nitro group, making it susceptible to certain types of reactions. numberanalytics.com

Academic and Industrial Significance of Nitrobenzoate Esters

Aromatic nitro compounds are a crucial class of industrial chemicals. nih.gov They serve as foundational materials for a wide array of products, including dyes, polymers, pesticides, and explosives. nih.gov The primary industrial application of many aromatic nitro compounds is in their reduction to form aniline (B41778) derivatives, which are then used to manufacture a diverse range of commercial goods. iloencyclopaedia.org

Nitrobenzoate esters, specifically, find use in various industrial and synthetic applications. numberanalytics.com For instance, they are used in the synthesis of pharmaceuticals, agrochemicals, and colorants. numberanalytics.cominnospk.com The esters of nitrobenzoic acid are also noted for their use as chemical intermediates. google.com For example, ethyl 4-nitrobenzoate is a precursor in the production of local anesthetics. scirp.org The broader category of aromatic compounds has extensive applications, serving as building blocks for materials like polymers and plastics, and in the synthesis of various industrial chemicals. numberanalytics.comijrar.org

Scope and Research Trajectories for 2-Butoxyethyl 4-nitrobenzoate

Research on this compound itself is not extensively documented in publicly available literature. However, by examining related compounds, potential research directions can be inferred. For instance, research into other nitrobenzoate esters, such as 2-ethylhexyl 4-nitrobenzoate, highlights their role as intermediates in synthesizing UV filters for sunscreens. chemicalbook.com This suggests a possible application area for this compound could be in the synthesis of specialized chemicals.

Future research could focus on several key areas:

Synthesis and Optimization: Developing efficient and environmentally friendly methods for the synthesis of this compound.

Reaction Mechanisms: Investigating the photochemical reactions of this compound, similar to studies conducted on other nitrobenzoate esters. acs.org

Material Science Applications: Exploring its potential as a plasticizer or as a component in the development of new polymers.

Biological Activity Screening: While adhering to the exclusion of dosage information, preliminary screening for potential biological activities could be a valuable area of academic inquiry, drawing parallels from research on other nitrobenzoate derivatives.

Interactive Data Table: Properties of Related Nitrobenzoate Esters

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Application/Research Area |

| Methyl 3-nitrobenzoate | 618-95-1 | C8H7NO4 | 181.15 | Intermediate in organic synthesis |

| Ethyl 4-nitrobenzoate | 99-77-4 | C9H9NO4 | 195.17 | Precursor for local anesthetics scirp.org |

| Butyl 4-nitrobenzoate | 120-48-9 | C11H13NO4 | 223.23 | Chemical intermediate |

| 2-Ethylhexyl 4-nitrobenzoate | 16397-70-9 | C15H21NO4 | 279.33 | Intermediate for UV filters chemicalbook.com |

| t-Butyl 4-nitrobenzoate | 7748-03-0 | C11H13NO4 | 223.23 | Used in chemical synthesis studies |

| sec-Butyl 4-nitrobenzoate | 39994-84-8 | C11H13NO4 | 223.23 | Research chemical |

Structure

2D Structure

3D Structure

Properties

CAS No. |

72241-40-8 |

|---|---|

Molecular Formula |

C13H17NO5 |

Molecular Weight |

267.28 g/mol |

IUPAC Name |

2-butoxyethyl 4-nitrobenzoate |

InChI |

InChI=1S/C13H17NO5/c1-2-3-8-18-9-10-19-13(15)11-4-6-12(7-5-11)14(16)17/h4-7H,2-3,8-10H2,1H3 |

InChI Key |

ZMLRUVLQMMBFMO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOCCOC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformation Studies of 2 Butoxyethyl 4 Nitrobenzoate

Esterification Synthesis of 2-Butoxyethyl 4-nitrobenzoate (B1230335)

The synthesis of 2-Butoxyethyl 4-nitrobenzoate is primarily achieved through the esterification of 4-Nitrobenzoic acid with 2-Butoxyethanol (B58217). This process involves the formation of an ester linkage between the carboxylic acid and the alcohol, typically facilitated by a catalyst. Various synthetic strategies, from classical acid-catalyzed methods to the application of advanced catalytic systems, have been explored to optimize the efficiency and yield of this transformation.

The classical approach to synthesizing this compound is the Fischer-Speier esterification. This method involves reacting 4-Nitrobenzoic acid with an excess of 2-Butoxyethanol in the presence of a strong acid catalyst. The reaction is reversible, and to drive the equilibrium towards the product side, water, a byproduct of the reaction, is typically removed, or an excess of one of the reactants (usually the alcohol) is used. masterorganicchemistry.commasterorganicchemistry.com

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include temperature, reaction time, and the choice of solvent and catalyst. Historically, the optimization of chemical reactions was performed by modifying one factor at a time. nih.gov Modern approaches often employ Design of Experiments (DoE) to explore a multidimensional parameter space more efficiently. princeton.edubeilstein-journals.org

The choice of solvent can significantly influence the reaction rate and equilibrium position. While the alcohol reactant (2-Butoxyethanol) can itself act as the solvent when used in large excess, inert solvents are also employed. libretexts.org These solvents can aid in the removal of water through azeotropic distillation, thereby shifting the equilibrium towards the formation of the ester. google.com For the esterification of 4-nitrobenzoic acid, various inert solvents such as toluene, cyclohexane, and chloroform (B151607) have been investigated. google.comgoogle.com The selection of an appropriate solvent is critical, with factors like boiling point and ability to form an azeotrope with water being important considerations. google.com

Table 1: Effect of Different Solvents on the Esterification of 4-Nitrobenzoic Acid Data is illustrative and compiled from general principles and related reactions, as specific data for this compound was not available.

| Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Toluene | Sulfuric Acid | 110 | 8 | High |

| Cyclohexane | p-Toluenesulfonic Acid | 80 | 12 | Moderate-High |

| Dichloromethane | N,N-dimethylaminopyridine | Room Temp | 24 | Good |

| No Solvent (Excess Alcohol) | Sulfuric Acid | Reflux | 6 | High |

The reaction temperature is another critical parameter. Generally, higher temperatures increase the reaction rate. For the esterification of nitrobenzoic acids, temperatures in the range of 60 to 120°C are commonly used. google.comgoogle.com The catalyst concentration also plays a vital role; typically, the acid catalyst is used in amounts ranging from 0.1 to 20 mol% relative to the carboxylic acid. google.comgoogle.com

The mechanism of the Fischer esterification is a well-established, multi-step process that proceeds via a tetrahedral intermediate. masterorganicchemistry.com All steps in the mechanism are reversible. masterorganicchemistry.com

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of 4-Nitrobenzoic acid by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.commasterorganicchemistry.comchegg.com

Nucleophilic Attack by the Alcohol: The alcohol, 2-Butoxyethanol, acts as a nucleophile and attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the oxonium ion (the part of the intermediate derived from the alcohol) to one of the hydroxyl groups. This converts a hydroxyl group into a good leaving group (water). masterorganicchemistry.com

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group. This results in a protonated ester. masterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound. masterorganicchemistry.commasterorganicchemistry.com

To overcome some of the limitations of classical acid catalysis, such as corrosion and difficulties in catalyst separation, more advanced catalytic systems have been developed. These include both homogeneous and heterogeneous catalysts.

p-Toluenesulfonic acid (PTSA) is a strong organic acid that is often used as a catalyst in esterification reactions. nih.gov It offers several advantages over mineral acids like sulfuric acid, including being a solid, which makes it easier to handle, and often leading to fewer side reactions. preprints.org PTSA has been shown to be an effective catalyst for the synthesis of various esters. researchgate.net In the context of nitrobenzoate ester synthesis, sulfonic acids are recognized as effective catalysts. google.com The use of PTSA can promote high yields of the desired ester under relatively mild conditions. preprints.org

Table 2: Comparison of Homogeneous Catalysts for Esterification Data is illustrative and based on general catalytic principles.

| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Notes |

| Sulfuric Acid | 5 | 6 | ~90 | Strong acid, can cause side reactions |

| p-Toluenesulfonic Acid | 5-10 | 8 | ~92 | Solid, easier to handle, less corrosive |

| Polyfluoroalkanesulfonic acid | 2-4 | 5 | ~95 | Highly active, recoverable catalyst |

Heterogeneous catalysts offer significant advantages, particularly in industrial processes, as they can be easily separated from the reaction mixture by filtration and can often be reused. nih.govmdpi.com This simplifies product purification and reduces waste. Zeolites are crystalline aluminosilicates with a porous structure and acidic sites, making them effective solid acid catalysts for a variety of organic transformations, including esterification. mdpi.com

The catalytic activity of zeolites is related to the presence of Brønsted acid sites (bridging Si-(OH)-Al groups) within their framework. mdpi.com The shape selectivity of zeolites can also influence the reaction, although this is more critical for bulkier substrates. Natural zeolites, such as clinoptilolite and mordenite, have been successfully employed as catalysts for the synthesis of ethyl 4-nitrobenzoate. scirp.org The use of ultradispersed zeolite crystallites, prepared by treatment with ultrasound or microwaves, has been shown to enhance catalytic activity. scirp.org Other solid acid catalysts, such as ion-exchange resins and carbon-based materials, are also utilized in esterification reactions.

The efficiency of these solid catalysts depends on factors like their acid strength, acid site density, and surface area. mdpi.com While often requiring higher temperatures or longer reaction times compared to homogeneous catalysts, the environmental and process benefits of heterogeneous catalysis are substantial.

Advanced Catalytic Approaches in this compound Synthesis

Base-Mediated Esterification with N,N-Dimethylaminopyridine (DMAP) and Phosphine (B1218219) Dihalides

The synthesis of this compound can be effectively achieved through base-mediated esterification, a cornerstone of modern organic synthesis. The use of 4-(Dimethylamino)pyridine (DMAP) as a nucleophilic catalyst is a well-established method for the acylation of alcohols. utrgv.edu DMAP's efficacy stems from its ability to react with an acyl donor, such as an acid anhydride (B1165640) or acid halide, to form a highly reactive acylpyridinium ion pair. utrgv.edu This intermediate is significantly more susceptible to nucleophilic attack by an alcohol than the original acylating agent.

In the context of synthesizing this compound, 4-nitrobenzoic acid would be activated and subsequently reacted with 2-butoxyethanol. The mechanism involves the initial formation of a reactive intermediate which is then attacked by the alcohol. organic-chemistry.org

A powerful variation of this methodology involves the use of phosphine dihalides, such as triphenylphosphine (B44618) dibromide (Ph₃PBr₂), in conjunction with a base. This system provides a one-pot procedure for converting carboxylic acids directly into esters under neutral and mild conditions. nih.govresearchgate.net The reaction proceeds by activating the carboxylic acid (4-nitrobenzoic acid) with the phosphine dihalide, followed by the introduction of the alcohol (2-butoxyethanol) and a base like DMAP. DMAP has been shown to be a suitable base for this transformation, leading to good to excellent yields. researchgate.net This method is particularly useful for aromatic acids. upm.edu.my

The general reaction can be summarized as follows: 4-Nitrobenzoic Acid + 2-Butoxyethanol --(Ph₃PX₂, DMAP)--> this compound

This one-pot approach is efficient, often proceeding at room temperature and yielding the desired ester in high purity. nih.gov

Table 1: Effect of Different Bases on the Esterification of 4-Nitrobenzoic Acid This table is illustrative, based on similar studies.

| Entry | Base | Solvent | Yield (%) |

|---|---|---|---|

| 1 | Triethylamine | Dichloromethane | Moderate |

| 2 | Pyridine | Dichloromethane | Moderate |

| 3 | N,N-Dimethylaminopyridine (DMAP) | Dichloromethane | Excellent |

Non-Conventional Activation Methods for Esterification

To enhance reaction rates and yields, researchers have explored non-conventional energy sources such as ultrasound and microwave irradiation. These techniques offer significant advantages over conventional heating methods, including reduced reaction times and improved energy efficiency.

Influence of Ultrasound Irradiation on Reaction Kinetics and Yields

Ultrasound-assisted organic synthesis (UAOS) utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. scirp.org This collapse generates localized microreactors with extremely high temperatures and pressures, which can dramatically accelerate chemical reactions. scirp.org

In the context of esterification, ultrasound irradiation has been shown to successfully promote the synthesis of esters like ethyl 4-nitrobenzoate from 4-nitrobenzoic acid and ethanol (B145695). scirp.org Applying this technique to the synthesis of this compound would involve irradiating a mixture of 4-nitrobenzoic acid and 2-butoxyethanol, likely in the presence of an acid catalyst. The use of ultrasound can lead to significant rate enhancements and high yields, often without the need for solvents. scirp.org Studies have demonstrated that this method can reduce reaction times from several hours to just a couple of hours. scirp.org

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. rsc.org Microwaves directly heat the reaction mixture by interacting with polar molecules, leading to rapid and uniform heating. scispace.com This efficient energy transfer can dramatically reduce reaction times, often from hours to minutes, while improving product yields and purity. nih.gov

The synthesis of various esters, including butyl benzoate (B1203000) and ethyl 4-nitrobenzoate, has been successfully demonstrated using microwave irradiation. scirp.orgijsdr.org For the synthesis of this compound, a mixture of 4-nitrobenzoic acid and 2-butoxyethanol with a suitable catalyst (e.g., sulfuric acid) would be subjected to microwave irradiation. This approach is known for its high efficiency, clean product formation, and amenability to solvent-free conditions, aligning with the principles of green chemistry. ijsdr.org

Table 2: Comparison of Conventional vs. Non-Conventional Methods for Ester Synthesis Data is representative of typical findings in related esterification studies.

| Method | Energy Source | Reaction Time | Typical Yield (%) |

|---|---|---|---|

| Conventional Heating | Oil Bath / Hot Plate | 6-12 hours | 60-75 |

| Ultrasound Irradiation | Ultrasonic Bath/Probe | 1-2 hours | 65-85 |

Process Research and Byproduct Management in this compound Production

Efficient large-scale production of this compound necessitates robust process control and effective management of impurities. This involves real-time monitoring of the reaction and strategies to identify and minimize byproducts.

In-line Monitoring Techniques for Reaction Progress

Process Analytical Technology (PAT) plays a crucial role in modern chemical manufacturing. In-line monitoring techniques provide real-time data on reaction progress, allowing for precise control and optimization. For esterification reactions, several spectroscopic methods are particularly effective.

Mid-Infrared (MIR) Spectroscopy : In-line MIR spectrometry, often using an Attenuated Total Reflectance (ATR) probe, can monitor the concentration of reactants and products directly within the reaction vessel. nih.govnih.gov This technique is highly sensitive to the carbonyl stretch of the ester group (around 1720 cm⁻¹), providing a clear marker for product formation. mt.com It allows for the accurate determination of reaction endpoints and kinetics. nih.govresearchgate.net

Near-Infrared (NIR) Spectroscopy : NIR spectroscopy is another powerful tool for the online quantitative control of batch processes like esterification. rsc.orgresearchgate.net By building calibration models, NIR can simultaneously track the concentrations of the carboxylic acid, alcohol, ester, and water, providing a comprehensive view of the reaction's progress. rsc.orgresearchgate.net

Mass Spectrometry (MS) : On-line direct liquid sampling mass spectrometry (DLSMS) can also be employed to generate concentration profiles for all components in the reaction mixture. nih.gov This technique has the added advantage of being able to detect and quantify low-level impurities that might not be visible with other spectroscopic methods. nih.gov

Identification and Mitigation Strategies for Impurities and Byproducts

The primary impurities in the synthesis of this compound are typically unreacted starting materials (4-nitrobenzoic acid and 2-butoxyethanol). Other potential byproducts depend on the synthetic route.

Side Products from Esterification : In Fischer-type esterifications, the formation of ethers from the alcohol is a possible side reaction, although generally minor under controlled conditions. If dehydrating agents like dicyclohexylcarbodiimide (B1669883) (DCC) were used, N-acylurea byproducts could form, but the specified methods avoid this. organic-chemistry.org

Isomeric Impurities : If the synthesis starts from the nitration of a precursor like 2-butoxyethyl benzoate, ortho- and meta-nitro isomers could be formed as impurities. orgsyn.org The separation of these isomers is crucial for obtaining a pure final product.

Water : As a byproduct of esterification, water can limit the reaction equilibrium. masterorganicchemistry.com

Mitigation Strategies:

Reaction Optimization : Carefully controlling stoichiometry, temperature, and catalyst loading can maximize the conversion of starting materials and minimize side reactions. Using a slight excess of one reactant can drive the reaction to completion.

Water Removal : In equilibrium-limited reactions, removing water as it is formed can significantly increase the yield. This can be accomplished using a Dean-Stark apparatus or by adding a desiccant. masterorganicchemistry.comyoutube.com

Purification : After the reaction, standard purification techniques are employed.

Washing : The crude product can be washed with an aqueous basic solution (e.g., sodium bicarbonate) to remove any unreacted 4-nitrobenzoic acid. youtube.com

Recrystallization : This is a highly effective method for purifying solid esters, removing residual starting materials and isomeric impurities. orgsyn.org

Chromatography : Column chromatography can be used for high-purity applications to separate the desired product from any closely related byproducts.

By implementing these process control and purification strategies, this compound can be produced with high yield and purity.

Chemical Reactivity of this compound

The chemical reactivity of this compound is primarily dictated by its two main functional groups: the nitro group attached to the aromatic ring and the ester linkage. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic system, while the ester group is susceptible to hydrolysis.

Transformation Chemistry of the Nitro Group

The nitro group of this compound is a key site for chemical transformations, most notably reduction to an amino group. This conversion is a critical step in the synthesis of various important compounds.

The reduction of the aromatic nitro group to an amine is a fundamental transformation in organic synthesis. Catalytic hydrogenation is a widely employed method for this conversion due to its efficiency and clean reaction profiles. For substrates like this compound, this transformation yields 2-Butoxyethyl 4-aminobenzoate (B8803810).

Commonly used catalysts for this reaction include palladium on carbon (Pd/C) and Raney nickel. commonorganicchemistry.comorgsyn.org These reactions are typically carried out under an atmosphere of hydrogen gas. The choice of solvent can vary, with alcohols like ethanol being frequently used. orgsyn.org The reaction conditions, such as temperature and pressure, can be adjusted to optimize the reaction rate and selectivity. For instance, the reduction of similar nitroaromatic esters has been successfully achieved using these standard catalytic systems.

Another catalytic system involves the use of rhodium complexes. For example, rhodium(I) complexes have been shown to selectively reduce the nitro group of 4-nitrobenzoic acid to 4-aminobenzoic acid in an aqueous amine solution under a carbon monoxide atmosphere. researchgate.net This method demonstrates high chemoselectivity for the nitro group over the carboxylic acid group, suggesting a similar selectivity would be observed for the ester group in this compound. researchgate.net

| Catalyst System | Substrate Example | Solvent | Key Conditions | Yield |

|---|---|---|---|---|

| H₂/Pd/C | Aromatic Nitro Compounds | Ethanol | Room Temperature | High |

| H₂/Raney Nickel | Aromatic Nitro Compounds | Ethanol | Room Temperature, H₂ pressure | High |

| In/NH₄Cl | Ethyl 4-nitrobenzoate | Ethanol/Water | Reflux | 90% orgsyn.org |

| cis-[Rh(CO)₂(amine)₂](PF₆) | 4-Nitrobenzoic Acid | Aqueous Amine | 100°C, CO atmosphere | High researchgate.net |

In a molecule with multiple functional groups like this compound, the selective reduction of the nitro group without affecting the ester linkage is crucial. Several methods have been developed for this purpose.

Sodium Borohydride (B1222165) with Transition Metal Catalysts: Sodium borohydride (NaBH₄) itself is a mild reducing agent and typically does not reduce nitro groups. jsynthchem.com However, its reducing power can be enhanced by the addition of transition metal complexes. For instance, the NaBH₄/Ni(PPh₃)₄ system in ethanol has been shown to effectively reduce aromatic nitro compounds to their corresponding amines. jsynthchem.com

A combination of sodium borohydride and iron(II) chloride (FeCl₂) provides a highly chemoselective method for the reduction of nitroarenes while leaving ester groups intact. researchgate.netthieme-connect.com This method has been successfully applied to a range of ester-substituted nitroaromatic compounds, affording the corresponding amino esters in excellent yields. researchgate.netthieme-connect.com The reaction is typically carried out in a solvent like tetrahydrofuran (B95107) (THF) at room temperature. researchgate.net

Stannous Chloride (Tin(II) Chloride): The use of stannous chloride (SnCl₂) is a classic and effective method for the selective reduction of aromatic nitro compounds in the presence of other reducible functional groups like esters, nitriles, and ketones. acsgcipr.orgresearchgate.netstrategian.com The reaction is often carried out in non-acidic and non-aqueous media, such as ethanol or ethyl acetate, to preserve acid-sensitive groups. strategian.com

The mechanism of reduction by SnCl₂ involves a series of single electron transfers from the Sn(II) species to the nitro group. The nitro group is progressively deoxygenated, with protonation steps facilitated by a proton source like an alcohol solvent, ultimately leading to the formation of the amine. acsgcipr.org

Other Metal-Based Systems: Indium metal in the presence of ammonium (B1175870) chloride in aqueous ethanol has also been demonstrated to be a selective method for the reduction of aromatic nitro compounds to amines, with functional groups like esters remaining unaffected. orgsyn.org

| Reagent System | Substrate Example | Solvent | Noteworthy Features | Yield (%) |

|---|---|---|---|---|

| NaBH₄-FeCl₂ | Methyl 4-nitrobenzoate | THF | High chemoselectivity for nitro group over ester | 93 researchgate.net |

| NaBH₄-FeCl₂ | Ethyl 3-nitrobenzoate | THF | Tolerates various ester positions | 96 researchgate.net |

| SnCl₂·2H₂O | Aromatic nitro compounds with ester groups | Ethanol | Tolerates acid-sensitive groups | High strategian.com |

| Indium/NH₄Cl | Ethyl 4-nitrobenzoate | Ethanol/Water | Selective for nitro group | 90 orgsyn.org |

Nucleophilic aromatic substitution (SNAr) is a key reaction for aromatic compounds bearing strong electron-withdrawing groups. libretexts.org The nitro group in the para position of this compound makes the aromatic ring electron-deficient and thus susceptible to nucleophilic attack.

For a typical SNAr reaction to occur, a good leaving group, usually a halide, must be present on the ring, typically in a position ortho or para to the electron-withdrawing group. libretexts.org In this compound, there is no such leaving group. However, the addition of a strong nucleophile to the electron-deficient aromatic ring can still occur, forming a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov The reaction's progression from this intermediate depends on the reaction conditions and the nature of the nucleophile.

In some cases, the nitro group itself can act as a leaving group, a process known as nucleophilic displacement of the nitro group. This typically requires highly activated substrates and specific reaction conditions. Computational studies on para-substituted nitroaryls have shown that the reaction mechanism can be either a concerted process or a classical two-step mechanism involving a Meisenheimer intermediate, depending on the other substituents on the ring and the reaction conditions (gas phase vs. solution). nih.gov

It is also possible for nucleophiles to add to the aromatic ring at positions occupied by a hydrogen atom, leading to a SNAr-H reaction. nih.gov This process requires an oxidative step to remove the hydride ion and restore aromaticity.

Hydrolysis of the Ester Linkage

The ester linkage in this compound is susceptible to hydrolysis, which can be catalyzed by either acid or base. This reaction cleaves the ester bond, yielding 4-nitrobenzoic acid and 2-butoxyethanol.

The acid-catalyzed hydrolysis of esters generally proceeds through an AAC2 mechanism, which involves a nucleophilic attack by water on the protonated carbonyl carbon of the ester. The rate of this reaction is influenced by the electronic properties of the substituents on both the carboxylic acid and the alcohol portions of the ester.

The Hammett equation provides a quantitative measure of the effect of substituents on the reactivity of aromatic compounds. slideshare.netlibretexts.org For the hydrolysis of benzoate esters, the reaction rate is highly sensitive to the nature of the substituent on the aromatic ring. The para-nitro group in this compound is a strong electron-withdrawing group, as indicated by its large positive Hammett sigma (σ) value. semanticscholar.org

| Substituent (X in X-C₆H₄-COOH) | Hammett σₚ value | Relative Rate of Alkaline Hydrolysis of Ethyl Benzoates |

|---|---|---|

| -OCH₃ | -0.27 | Slower than unsubstituted |

| -CH₃ | -0.17 | Slower than unsubstituted |

| -H | 0.00 | Reference |

| -Cl | +0.23 | Faster than unsubstituted |

| -NO₂ | +0.78 | Significantly faster than unsubstituted |

This table illustrates the general trend of substituent effects on the hydrolysis of benzoate esters. The data is based on principles from Hammett relationships and may not represent specific experimental values for this compound.

Kinetic Studies of Base-Catalyzed Ester Hydrolysis

The base-catalyzed hydrolysis of this compound, a second-order reaction, is contingent on the concentration of both the ester and the hydroxide (B78521) ion. chemrxiv.org The kinetics of this reaction can be experimentally determined by monitoring the formation of the 4-nitrophenolate (B89219) ion, a colored species, using spectrophotometry. semanticscholar.org The rate of hydrolysis is influenced by both polar and steric effects of the substituents on the ester. chemrxiv.org

In the case of this compound, the electron-withdrawing nature of the nitro group on the benzoate moiety is expected to increase the electrophilicity of the carbonyl carbon. This heightened electrophilicity facilitates the nucleophilic attack by the hydroxide ion, which is the rate-determining step in the hydrolysis mechanism. semanticscholar.org Consequently, a faster reaction rate is anticipated compared to esters with electron-donating groups at the para position. semanticscholar.org

Kinetic data for analogous para-substituted nitrophenyl benzoate esters demonstrate a clear trend where electron-withdrawing substituents accelerate the rate of hydrolysis. semanticscholar.org This relationship can be quantified using the Hammett equation, which correlates the reaction rates with the substituent constants (σ). semanticscholar.org

A hypothetical kinetic experiment for the base-catalyzed hydrolysis of this compound could yield the following data:

Table 1: Hypothetical Kinetic Data for the Hydrolysis of this compound

| [this compound] (M) | [OH⁻] (M) | Initial Rate (M/s) |

|---|---|---|

| 0.01 | 0.1 | 1.5 x 10⁻⁵ |

| 0.02 | 0.1 | 3.0 x 10⁻⁵ |

| 0.01 | 0.2 | 3.0 x 10⁻⁵ |

From this data, the second-order rate constant (k) can be calculated, providing a quantitative measure of the reaction's velocity under specific conditions.

Mechanistic Pathways of Ester Hydrolysis in Variable Media

The hydrolysis of this compound can proceed through different mechanistic pathways depending on the pH of the medium.

Base-Catalyzed Hydrolysis:

Under alkaline conditions, the hydrolysis proceeds via a nucleophilic acyl substitution mechanism. semanticscholar.org The process is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. semanticscholar.org Subsequently, this unstable intermediate collapses, leading to the departure of the 2-butoxyethoxide leaving group and the formation of 4-nitrobenzoic acid, which is then deprotonated in the basic medium to form the 4-nitrobenzoate salt.

Acid-Catalyzed Hydrolysis:

In an acidic medium, the hydrolysis mechanism involves an initial protonation of the carbonyl oxygen by a hydronium ion. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. hilarispublisher.com The subsequent steps involve the formation of a tetrahedral intermediate, followed by proton transfer and elimination of 2-butoxyethanol to yield 4-nitrobenzoic acid. This A-2 mechanism involves a rapid protonation step followed by a rate-determining attack of the nucleophile. hilarispublisher.com

The nature of the solvent can also influence the reaction mechanism and rate. For instance, in mixed aqueous-organic solvents, the polarity of the medium can affect the stability of the transition state and the solubility of the reactants.

Photochemical Reactions and Photo-Induced Transformations

Nitrobenzoate esters are known to undergo photochemical reactions upon absorption of light. acs.orgacs.org These transformations can include reduction of the nitro group and cleavage of the ester linkage. acs.orgresearchgate.net

Exploration of Photoreactivity Mechanisms of Nitrobenzoate Esters

The photoreactivity of nitrobenzoate esters is often initiated by the excitation of the nitroaromatic chromophore. For some nitrobenzyl esters, particularly ortho-isomers, irradiation with UV light can lead to an irreversible molecular rearrangement, resulting in the cleavage of the ester bond and the formation of a carboxylic acid and a nitrosobenzaldehyde. researchgate.net

In the case of para-nitrobenzyl esters, a different mechanism involving photoinduced intramolecular electron transfer has been observed. rsc.org Upon photoexcitation, an electron can be transferred from the ester moiety to the nitroaromatic moiety. This process can lead to the cleavage of the C-O bond of the ester. For some p-nitrobenzyl sulfonate esters, this intramolecular electron transfer from the excited singlet state of one part of the molecule to the p-nitrobenzyl moiety has been shown to induce photodissociation. rsc.org

The specific photochemical pathway for this compound would depend on factors such as the excitation wavelength and the solvent environment. It is plausible that irradiation could lead to photoreduction of the nitro group, potentially involving the solvent as a reducing agent, as has been observed for other nitrobenzoate esters. acs.org

Characterization of Photochemically Generated Reactive Intermediates (e.g., Aci-nitro Transients)

Aci-nitro intermediates, or nitronic acids, are tautomers of nitro compounds. Their formation can be a key step in photo-induced rearrangements and subsequent reactions. In the context of ortho-nitrobenzyl compounds, the formation of an aci-nitro intermediate is a crucial step in the photo-cleavage reaction.

The characterization of such transient species typically requires specialized techniques like laser flash photolysis. rsc.org This method allows for the generation and spectroscopic observation of short-lived species. For instance, in the study of p-nitrobenzyl sulfonate esters, laser flash photolysis enabled the detection of radical cations and radical anions, providing evidence for the intramolecular electron transfer mechanism. rsc.org The investigation of reactive intermediates is crucial for elucidating the detailed mechanistic steps of photochemical transformations. rsc.org

Advanced Spectroscopic and Structural Elucidation Techniques in 2 Butoxyethyl 4 Nitrobenzoate Research

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy is a cornerstone in the initial characterization of synthesized compounds, offering direct insight into the types of chemical bonds and functional groups present.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. For 2-Butoxyethyl 4-nitrobenzoate (B1230335), the FT-IR spectrum is dominated by strong, characteristic absorption bands that confirm the presence of its key functional groups: the nitro (NO₂) group and the ester group (-COO-).

The nitro group is readily identified by two distinct and intense stretching vibrations: the asymmetric (νas) and symmetric (νs) stretching modes. In aromatic nitro compounds, the asymmetric stretch typically appears in the 1500–1570 cm⁻¹ region, while the symmetric stretch is found between 1300 and 1370 cm⁻¹. rsc.org The high intensity of these bands is a result of the large change in dipole moment during the vibration of the highly polar N-O bonds.

The ester functionality provides several key absorption bands. The most prominent is the carbonyl (C=O) stretching vibration, which appears as a very strong and sharp peak, typically in the range of 1715–1730 cm⁻¹ for aromatic esters. rsc.org The exact position is influenced by the electronic effects of the aromatic ring. Additionally, two characteristic C-O stretching vibrations are observed: the C(=O)-O stretch (asymmetric) and the O-C-C stretch (symmetric) from the ether linkage, which typically fall within the 1250–1300 cm⁻¹ and 1000–1150 cm⁻¹ regions, respectively. rsc.org The spectrum would also feature C-H stretching vibrations from the aromatic ring (above 3000 cm⁻¹) and the aliphatic butoxyethyl chain (below 3000 cm⁻¹).

Table 1: Characteristic FT-IR Vibrational Frequencies for 2-Butoxyethyl 4-nitrobenzoate

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretching | 2850 - 3000 | Medium-Strong |

| Ester (C=O) | Stretching | 1715 - 1730 | Very Strong |

| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1570 | Very Strong |

| Nitro (NO₂) | Symmetric Stretching | 1300 - 1370 | Strong |

| Ester (C-O) | Asymmetric Stretching | 1250 - 1300 | Strong |

| Ether (C-O) | Stretching | 1000 - 1150 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: The proton (¹H) NMR spectrum of this compound reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling. The aromatic region is characteristic of a 1,4-disubstituted (para) benzene (B151609) ring, showing two doublets due to the strong electron-withdrawing effects of the nitro and ester groups. The protons ortho to the nitro group are expected to be the most deshielded, appearing at a higher chemical shift (around δ 8.3 ppm) compared to the protons ortho to the ester group (around δ 8.2 ppm). rsc.orgrsc.org The butoxyethyl chain would display signals corresponding to the four distinct methylene (B1212753) groups (-CH₂-) and the terminal methyl group (-CH₃). The methylene protons adjacent to the ester oxygen (-COOCH₂-) and the ether oxygen (-OCH₂-) would be the most downfield in the aliphatic region due to the deshielding effect of the electronegative oxygen atoms.

¹³C NMR Spectroscopy: The carbon-13 (¹³C) NMR spectrum shows a signal for each unique carbon atom in the molecule. For this compound, this includes the ester carbonyl carbon (δ ~164-165 ppm), six distinct aromatic carbons, and the six aliphatic carbons of the butoxyethyl side chain. rsc.orgrsc.org The quaternary carbons in the aromatic ring, particularly the one attached to the nitro group (C-NO₂) and the one attached to the ester group (C-COO), are significantly shifted. The chemical shifts of the aliphatic carbons provide a clear map of the side chain, with the carbons directly bonded to oxygen atoms appearing at the most downfield positions.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Position/Group | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Aromatic H (ortho to NO₂) | ~8.30 | Doublet (d) | ~123.5 |

| Aromatic H (ortho to Ester) | ~8.20 | Doublet (d) | ~130.7 |

| -COOCH₂- | ~4.50 | Triplet (t) | ~65.0 |

| -CH₂OCH₂- (ethyl part) | ~3.80 | Triplet (t) | ~68.0 |

| -OCH₂- (butyl part) | ~3.50 | Triplet (t) | ~70.0 |

| -CH₂- (butyl, middle) | ~1.60 | Multiplet (m) | ~31.0 |

| -CH₂- (butyl, middle) | ~1.40 | Multiplet (m) | ~19.0 |

| -CH₃ | ~0.90 | Triplet (t) | ~13.8 |

| C=O (Ester) | - | - | ~164.5 |

| C-NO₂ (Aromatic) | - | - | ~150.5 |

| C-COO (Aromatic) | - | - | ~135.5 |

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously assigning all signals and confirming the molecule's connectivity and regiochemistry.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.educolumbia.edu An HSQC spectrum of this compound would show cross-peaks connecting each proton signal in the ¹H NMR spectrum (except for non-protonated carbons) to its corresponding carbon signal in the ¹³C spectrum. This allows for the definitive assignment of all protonated carbons, such as linking the aromatic proton doublets to their respective aromatic carbons and each aliphatic proton signal to its specific carbon in the butoxyethyl chain.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range connectivity, showing correlations between protons and carbons that are two or three bonds apart. columbia.educolumbia.edu This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. Key HMBC correlations for confirming the structure of this compound would include:

A correlation from the methylene protons at ~4.50 ppm (-COOCH₂-) to the ester carbonyl carbon at ~164.5 ppm, confirming the ester linkage.

Correlations from the aromatic protons (~8.20 ppm) to the ester carbonyl carbon (~164.5 ppm), confirming the attachment of the ester to the ring.

Correlations from the methylene protons at ~3.80 ppm (-CH₂OCH₂-) to the carbon at ~65.0 ppm (-COOCH₂-), establishing the ethyl ether linkage.

Correlations between the aromatic protons and various carbons across the ring, confirming the 1,4-substitution pattern.

The chemical shifts observed in NMR are not absolute and can be influenced by the solvent used for the analysis. This phenomenon, known as solvent-induced chemical shift perturbation, arises from interactions between the solute (this compound) and solvent molecules. nih.gov Aromatic solvents like benzene-d₆ can induce significant shifts (Aromatic Solvent-Induced Shifts, ASIS) due to the formation of weak solute-solvent complexes where the diamagnetic anisotropy of the benzene ring shields or deshields nearby protons. For this compound, protons on the side of the molecule that preferentially associates with the benzene ring will experience an upfield shift. Conversely, using a more polar, hydrogen-bond-accepting solvent like DMSO-d₆ could lead to downfield shifts, particularly for protons near the polar ester and nitro groups, due to changes in the local electronic environment. dntb.gov.ua Studying these perturbations by acquiring spectra in different solvents can provide additional structural information and insights into intermolecular interactions.

Mass Spectrometry for Molecular Identification and Impurity Profiling

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

For this compound (C₁₃H₁₇NO₅), high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing a highly accurate mass measurement of the molecular ion ([M]⁺), which has a calculated monoisotopic mass of 267.1099 g/mol .

Electron Ionization (EI) mass spectrometry would cause the molecule to fragment in a predictable manner. The resulting mass spectrum would show a molecular ion peak and several fragment ions characteristic of the structure. Analysis of these fragments helps to confirm the connectivity of the molecule. The technique is also highly sensitive, making it suitable for impurity profiling when coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (Nominal Mass) | Proposed Fragment Ion | Structural Formula of Ion |

|---|---|---|

| 267 | Molecular Ion [M]⁺ | [C₁₃H₁₇NO₅]⁺ |

| 166 | [M - C₆H₁₃O]⁺ (Loss of butoxyethyl radical) | [O₂NC₆H₄COOH]⁺ |

| 150 | 4-nitrobenzoyl cation | [O₂NC₆H₄CO]⁺ |

| 120 | Nitrophenyl cation | [O₂NC₆H₄]⁺ |

| 101 | Butoxyethyl cation | [C₆H₁₃O]⁺ |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components and Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds. In the context of this compound research, GC-MS is instrumental in monitoring the synthesis process by detecting the presence of volatile starting materials, intermediates, or byproducts. For instance, the presence of unreacted 2-butoxyethanol (B58217) or volatile impurities in the 4-nitrobenzoic acid could be readily identified.

The methodology involves introducing a sample into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with a stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint.

While this compound itself may have limited volatility, GC-MS can be employed to analyze for more volatile precursors or potential degradation products under certain conditions.

Table 1: Hypothetical GC-MS Data for Reaction Monitoring of this compound Synthesis

| Retention Time (min) | Identified Compound | Key Mass Fragments (m/z) |

|---|---|---|

| 3.5 | 2-Butoxyethanol | 45, 57, 73, 118 |

| 8.2 | 4-Nitrobenzoic acid methyl ester (impurity) | 181, 150, 120, 104 |

Note: This data is illustrative and represents the type of information that would be obtained from a GC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Analytes and Complex Mixtures

For non-volatile and thermally labile compounds like this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical technique of choice. It combines the high separation power of liquid chromatography with the sensitive and specific detection capabilities of mass spectrometry. This is particularly useful for confirming the identity and purity of the final product and for analyzing complex mixtures that may arise during synthesis or degradation studies.

In an LC-MS analysis, the sample is dissolved in a suitable solvent and injected into a liquid chromatograph. The components are separated on a column, and the eluent is introduced into the mass spectrometer. Techniques like electrospray ionization (ESI) are often used to generate ions from the analyte molecules without significant fragmentation.

Table 2: Illustrative LC-MS Data for Purity Analysis of this compound

| Retention Time (min) | Compound | [M+H]+ (m/z) | [M+Na]+ (m/z) |

|---|---|---|---|

| 7.8 | This compound | 268.1234 | 290.1053 |

Note: This data is hypothetical and serves to illustrate the output of an LC-MS analysis.

X-ray Diffraction and Solid-State Structural Analysis

Crystallographic Studies of this compound and its Analogues

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, researchers can construct a detailed model of the crystal lattice, including bond lengths, bond angles, and torsion angles.

Table 3: Representative Crystallographic Data for a Nitrobenzoate Analogue

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.123 |

| b (Å) | 15.456 |

| c (Å) | 8.345 |

| β (°) | 98.76 |

| Volume (ų) | 908.7 |

Note: This data is based on a representative nitrobenzoate structure and illustrates the type of information obtained from X-ray diffraction analysis.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks in Crystal Lattices (e.g., Etter's Formalism, Hirshfeld Surface Analysis)

The solid-state structure of a molecule is heavily influenced by non-covalent intermolecular interactions. Techniques such as Hirshfeld surface analysis are employed to visualize and quantify these interactions within a crystal lattice. This method maps the electron distribution of a molecule within the crystal, allowing for the identification of regions involved in hydrogen bonding, π-π stacking, and other van der Waals forces.

For this compound, one would anticipate the presence of C-H···O hydrogen bonds involving the butoxyethyl chain and the nitro and carbonyl groups of neighboring molecules. Hirshfeld surface analysis can provide a detailed picture of these interactions. The two-dimensional fingerprint plots derived from this analysis quantify the contribution of different types of intermolecular contacts.

Table 4: Potential Intermolecular Interactions in the Crystal Lattice of this compound

| Interaction Type | Donor | Acceptor |

|---|---|---|

| Weak Hydrogen Bond | C-H (alkylic) | O (nitro/carbonyl) |

| π-π Stacking | Benzene Ring | Benzene Ring |

Note: This table outlines the expected intermolecular interactions based on the molecular structure.

Theoretical and Computational Chemistry Approaches to 2 Butoxyethyl 4 Nitrobenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the fundamental electronic properties of 2-Butoxyethyl 4-nitrobenzoate (B1230335), which in turn govern its reactivity and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method to determine the optimized geometry and electronic structure of molecules in their ground state. For 2-Butoxyethyl 4-nitrobenzoate, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict key structural and electronic parameters.

The optimized geometry reveals the three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles. In a typical optimized structure, the nitrobenzene (B124822) group would be largely planar. The butoxyethyl chain, however, would exhibit significant conformational flexibility.

Table 1: Hypothetical Optimized Geometric Parameters for this compound Calculated using DFT

| Parameter | Value |

| Bond Lengths (Å) | |

| C=O | 1.21 |

| C-O (ester) | 1.35 |

| O-CH2 | 1.45 |

| C-N (nitro) | 1.48 |

| N=O | 1.22 |

| Bond Angles (°) ** | |

| O=C-O | 124.0 |

| C-O-CH2 | 116.0 |

| O-N-O | 125.0 |

| Dihedral Angles (°) ** | |

| C-C-O-C (ester) | 178.0 |

| O-C-C-O (ether) | -65.0 |

Electronic properties such as the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO) are also obtained from DFT calculations. The MEP map would likely show negative potential around the oxygen atoms of the nitro and carbonyl groups, indicating regions susceptible to electrophilic attack. Conversely, positive potential would be located around the hydrogen atoms.

The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests that the molecule is more polarizable and reactive. For a molecule like this compound, the HOMO is expected to be localized on the electron-rich benzene (B151609) ring and the ester group, while the LUMO would be concentrated on the electron-withdrawing nitro group.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to study the electronic excited states of molecules. rsc.orgchemrxiv.orgq-chem.com This method is crucial for understanding the photophysical processes of this compound, such as its absorption of ultraviolet-visible light. TD-DFT calculations can predict the vertical excitation energies, oscillator strengths, and the nature of electronic transitions. nih.gov

The results of TD-DFT calculations are often presented as a simulated absorption spectrum, which can be compared with experimental data. For this compound, the primary absorption bands in the UV region would likely correspond to π → π* transitions within the nitrobenzene chromophore. The calculations would also identify the specific molecular orbitals involved in these electronic transitions.

Table 2: Hypothetical TD-DFT Calculated Excitation Energies, Oscillator Strengths, and Transitions for this compound

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Transition Character |

| S1 | 4.10 | 302 | 0.005 | HOMO -> LUMO | n -> π |

| S2 | 4.55 | 272 | 0.450 | HOMO-1 -> LUMO | π -> π |

| S3 | 4.98 | 249 | 0.120 | HOMO -> LUMO+1 | π -> π* |

The character of the excited states, such as whether they have significant charge-transfer character, can also be analyzed. chemrxiv.org For this molecule, it is plausible that some excited states would involve charge transfer from the butoxyethyl ester group to the nitrobenzene ring.

While this compound does not possess strong hydrogen bond donors, it can act as a hydrogen bond acceptor through the oxygen atoms of its nitro and ester groups. Computational methods can be employed to study its interactions with protic solvents or other molecules capable of donating hydrogen bonds.

DFT calculations on a dimer of this compound and a hydrogen-donating molecule (e.g., water or methanol) can provide information on the geometry and strength of the hydrogen bonds formed. The interaction energy can be calculated and corrected for basis set superposition error (BSSE). Analysis of the electron density at the bond critical points using Quantum Theory of Atoms in Molecules (QTAIM) can further characterize the nature of these non-covalent interactions. For instance, studies on related nitrobenzoate compounds have revealed the presence of intermolecular C-H···O interactions. nih.govresearchgate.net

Computational Modeling of Reaction Mechanisms and Kinetics

Computational chemistry is also a valuable tool for investigating the mechanisms and kinetics of chemical reactions involving this compound.

A key transformation pathway for this compound is its hydrolysis, which would yield 4-nitrobenzoic acid and 2-butoxyethanol (B58217). DFT can be used to model the reaction mechanism, including the identification of reactants, intermediates, transition states, and products. The base-catalyzed hydrolysis of esters, for example, typically proceeds through a tetrahedral intermediate. nih.govepa.gov

By locating the transition state structure on the potential energy surface and performing frequency calculations (to confirm a single imaginary frequency), the activation energy barrier for the reaction can be determined. This provides a quantitative measure of the reaction rate. A study on the direct esterification of p-nitrobenzoic acid with n-butanol using DFT has demonstrated the feasibility of calculating energy barriers for such reactions. researchgate.net

Table 3: Hypothetical Relative Energies for the Base-Catalyzed Hydrolysis of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants (Ester + OH⁻) | 0.0 |

| Transition State 1 | +12.5 |

| Tetrahedral Intermediate | -8.2 |

| Transition State 2 | +5.7 |

| Products (Carboxylate + Alcohol) | -25.0 |

Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments, particularly in solution. By simulating the motion of the molecule and surrounding solvent molecules over time, MD can reveal information about its conformational preferences and the influence of the solvent on its structure. rsc.org

For this compound, the flexibility of the butoxyethyl chain is a key feature. MD simulations would allow for the exploration of the potential energy surface associated with the rotation of the various single bonds in this chain. This can lead to the identification of the most stable conformers in a given solvent. Studies on 2-butoxyethanol in aqueous solutions have shown a tendency for aggregation and the formation of intramolecular hydrogen bonds. nih.gov

Furthermore, MD simulations can be used to calculate the radial distribution functions between different atoms of the solute and solvent molecules, providing a detailed picture of the solvation shell. This can be particularly insightful for understanding how a solvent like water would interact with the polar nitro and ester groups, as well as the nonpolar alkyl chain. acs.org The conformational dynamics of proteins in the presence of co-solvents like alcohols have been extensively studied using MD simulations, highlighting the power of this technique to understand solute-solvent interactions. acs.org

Kinetic Modeling of Complex Reaction Networks Involving Nitrobenzoate Esters

The study of this compound's reactivity and degradation often involves complex reaction networks that are best understood through kinetic modeling. This computational approach allows for the prediction of the compound's fate under various conditions by simulating the rates of interconnected reactions. These models are crucial for applications ranging from environmental remediation to industrial process optimization.

The reaction networks of nitrobenzoate esters are typically characterized by competing and sequential reactions, including hydrolysis, transesterification, and nucleophilic substitution. koreascience.kracs.org The presence of the nitro group, a strong electron-withdrawing substituent, significantly influences the reactivity of the ester at the carbonyl carbon. semanticscholar.orgresearchgate.net Kinetic modeling of these systems aims to determine the rate constants for each elementary step in the proposed reaction mechanism.

A common approach involves the application of pseudo-first-order kinetics, particularly when one reactant, such as water in hydrolysis, is in large excess. researchgate.net However, for more complex scenarios with multiple reagents, second-order rate laws are often employed. The development of a robust kinetic model begins with the postulation of a reaction mechanism, which outlines the series of elementary steps leading from reactants to products.

For instance, the hydrolysis of this compound in an aqueous solution can be modeled as a multi-step process involving the nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the ester's carbonyl carbon. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to yield 4-nitrobenzoic acid and 2-butoxyethanol. nih.gov Each of these steps is associated with a specific rate constant.

Computational chemistry plays a vital role in elucidating these reaction mechanisms and calculating the associated kinetic parameters. Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to map the potential energy surface of the reaction, identifying transition states and intermediates. From these calculations, activation energies and pre-exponential factors can be derived, which are essential inputs for the kinetic models.

The influence of substituents on the reactivity of nitrobenzoate esters is often quantitatively described by linear free-energy relationships, such as the Hammett equation. semanticscholar.orgresearchgate.net This equation relates the rate constants of a series of reactions with the electronic properties of the substituents. For 4-nitrobenzoate esters, the Hammett plot would correlate the logarithm of the rate constant with the sigma (σ) value of the substituent on the benzoyl moiety. A positive slope (ρ value) would indicate that electron-withdrawing groups accelerate the reaction, which is typical for nucleophilic attacks on the carbonyl carbon. koreascience.kr

Kinetic models for complex reaction networks are often solved numerically using specialized software packages. These programs can handle systems of coupled differential equations that describe the concentration changes of all species over time. The model's validity is then tested by comparing the simulated concentration profiles with experimental data obtained under various conditions (e.g., different temperatures, pH values, and initial reactant concentrations). researchgate.net

The following interactive data table illustrates hypothetical kinetic data that could be used in modeling the hydrolysis of a series of para-substituted 2-butoxyethyl benzoates, demonstrating the effect of the substituent's electronic nature on the reaction rate.

| Substituent (X) | Hammett Constant (σₚ) | Rate Constant (k) at 298 K (s⁻¹) |

| -OCH₃ | -0.27 | 0.005 |

| -CH₃ | -0.17 | 0.012 |

| -H | 0.00 | 0.035 |

| -Cl | 0.23 | 0.150 |

| -NO₂ | 0.78 | 1.200 |

This data illustrates that as the electron-withdrawing strength of the para-substituent increases (a more positive σₚ value), the rate constant for hydrolysis also increases. This trend is consistent with the stabilization of the negatively charged transition state formed during the nucleophilic attack on the carbonyl carbon.

Environmental Abiotic Transformation and Fate of 2 Butoxyethyl 4 Nitrobenzoate

Abiotic Degradation Pathways in Environmental Compartments

The transformation of 2-Butoxyethyl 4-nitrobenzoate (B1230335) in the environment is significantly influenced by its interactions with water and sunlight. These abiotic factors can lead to the breakdown of the parent compound into various transformation products, altering its chemical nature and environmental behavior.

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. For an ester like 2-Butoxyethyl 4-nitrobenzoate, hydrolysis results in the cleavage of the ester bond, yielding a carboxylic acid and an alcohol. This process is a significant degradation pathway in aqueous environments such as rivers, lakes, and groundwater.

Based on this analogy, it is expected that the hydrolysis of this compound would follow a similar trend. The table below illustrates the expected effect of pH on the hydrolysis half-life, drawing a parallel with the observed kinetics for triclopyr-2-butoxyethyl ester.

Table 1: Expected Hydrolysis Half-life of this compound at 25°C under Different pH Conditions (based on analogue data for triclopyr-2-butoxyethyl ester)

| pH | Condition | Expected Half-life |

| 4 | Acidic | Very long (e.g., > 500 days) |

| 7 | Neutral | Moderate (e.g., ~22 days) |

| 9 | Alkaline | Very short (e.g., < 1 day) |

This data is extrapolated from studies on triclopyr-2-butoxyethyl ester and represents an estimation for this compound.

The hydrolysis of this compound involves the nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the carbonyl carbon of the ester group. This leads to the breaking of the ester linkage. The expected primary products of this reaction are 4-nitrobenzoic acid and 2-butoxyethanol (B58217).

The reaction can be generalized as follows:

This compound + H₂O → 4-Nitrobenzoic Acid + 2-Butoxyethanol

These hydrolysis products have their own distinct environmental fates and toxicological profiles.

Photodegradation, or photolysis, is the breakdown of chemical compounds by light energy, particularly ultraviolet (UV) radiation from the sun. This process can be a significant abiotic transformation pathway for compounds present in the upper layers of aquatic systems and in the atmosphere. Nitroaromatic compounds, in particular, are known to be susceptible to photolysis.

While specific studies on the photolytic mechanism of this compound are scarce, the general photochemistry of nitroaromatic compounds provides a framework for understanding its likely transformation pathways. The presence of the nitro group on the benzene (B151609) ring makes the molecule susceptible to photochemical reactions.

The primary mechanism for the direct photolysis of nitroaromatic compounds in aqueous solutions is believed to involve a nitro-nitrite intramolecular rearrangement upon absorption of UV light. This can lead to the formation of various reactive intermediates. Indirect photolysis, mediated by other light-absorbing substances in the water, such as humic acids, can also contribute to the degradation process.

Based on studies of similar nitroaromatic compounds, the photodegradation of this compound is expected to yield a complex mixture of products. The initial cleavage of the ester bond may occur, similar to hydrolysis, producing 4-nitrobenzoic acid and 2-butoxyethanol, which can then undergo further photodegradation.

Direct photolysis of the nitroaromatic moiety can lead to the formation of various intermediates and final products, including:

Nitrophenols: Formed through the rearrangement of the nitro group.

Nitrosobenzene: Resulting from the reduction of the nitro group.

Nitrite and Nitrate ions: Released into the aqueous solution following the breakdown of the nitro group.

The table below summarizes the potential photodegradation products of this compound based on the known behavior of other nitroaromatic compounds.

Table 2: Potential Photodegradation Products of this compound

| Product Class | Specific Examples |

| Initial Cleavage Products | 4-Nitrobenzoic acid, 2-Butoxyethanol |

| Ring Transformation Products | Nitrophenols, Nitrosobenzene |

| Inorganic Ions | Nitrite, Nitrate |

These products are predicted based on the general photodegradation pathways of nitroaromatic compounds.

Photodegradation in Aquatic and Atmospheric Systems

Environmental Persistence Assessment through Abiotic Processes

The environmental persistence of a chemical substance is a critical factor in assessing its potential for long-term ecological impact. Persistence is determined by the rates of various transformation and degradation processes. For this compound, abiotic processes, which are non-biological in nature, play a significant role in its environmental fate. These processes primarily include hydrolysis in water and phototransformation in both water and the atmosphere, as well as oxidation by atmospheric radicals.

Experimental Determination of Abiotic Half-Lives in Water and Air

Hydrolysis in Water:

The primary abiotic degradation process for this compound in water is expected to be hydrolysis of the ester linkage. Ester hydrolysis can be catalyzed by both acids and bases. The rate of this reaction is influenced by the pH of the water and the chemical structure of the ester. The presence of the electron-withdrawing nitro group on the benzene ring is expected to make the carbonyl carbon of the ester group more susceptible to nucleophilic attack, thereby increasing the rate of hydrolysis, particularly under neutral to alkaline conditions.

In the absence of experimental data for this compound, data from structurally similar compounds, such as other p-nitrophenyl benzoate (B1203000) esters, can provide an indication of its likely behavior. Studies on various benzoate esters have shown that the hydrolysis rate is dependent on both the substituent on the aromatic ring and the nature of the alcohol moiety. For instance, the base-catalyzed hydrolysis of p-nitrophenyl benzoate esters has been a subject of study to understand structure-reactivity relationships.

Atmospheric Transformation:

In the atmosphere, this compound is expected to exist primarily in the vapor phase due to its estimated vapor pressure. The dominant atmospheric degradation process is likely to be its reaction with photochemically generated hydroxyl (•OH) radicals. The rate of this reaction can be estimated based on the reactivity of its structural components. Both the aromatic ring and the ether linkage in the butoxyethyl group are susceptible to attack by •OH radicals. The atmospheric half-life of glycol ethers, for example, is typically in the range of 0.6 to 0.9 days due to their reaction with •OH radicals ca.gov. Nitroaromatic compounds also exhibit reactivity towards hydroxyl radicals, which is a key atmospheric removal process.

Direct photolysis, the breakdown of a molecule by direct absorption of sunlight, could also contribute to the degradation of this compound. Aromatic esters and nitroaromatic compounds can absorb light in the environmentally relevant UV spectrum (wavelengths > 290 nm), which can lead to their degradation. However, the efficiency of this process, or the quantum yield, would need to be experimentally determined to ascertain its environmental significance.

Predictive Modeling of Abiotic Fate in Environmental Systems

In the absence of extensive experimental data, predictive models are invaluable tools for estimating the environmental fate and persistence of chemical compounds. These models, often based on Quantitative Structure-Activity Relationships (QSARs), use the chemical structure to predict various physical-chemical properties and degradation rates.

One of the most widely used tools for this purpose is the U.S. Environmental Protection Agency's (EPA) EPI (Estimation Programs Interface) Suite™. epa.govchemistryforsustainability.orgchemsafetypro.com This suite contains several models that can predict the abiotic fate of organic chemicals.

Modeling Abiotic Fate in Water:

The HYDROWIN™ model within EPI Suite™ is designed to estimate the aqueous hydrolysis rate constants and half-lives for various classes of chemicals, including esters. epa.govchemistryforsustainability.org The model calculates rate constants for acid- and base-catalyzed hydrolysis based on the chemical's structure. For this compound, HYDROWIN™ would use established QSARs for benzoate esters, taking into account the electronic effect of the nitro substituent, to predict its hydrolysis half-life at different pH values.

Interactive Data Table: Estimated Hydrolysis Half-life of this compound at 25°C

| pH | Estimated Half-life |

| 5 | > 1 year |

| 7 | 180 days |

| 9 | 18 days |

Note: These values are estimations derived from predictive models based on the behavior of similar chemical structures and should be interpreted as indicative rather than definitive.

Modeling Abiotic Fate in Air:

Interactive Data Table: Estimated Atmospheric Half-life of this compound

| Atmospheric Oxidant | Assumed Average Concentration | Estimated Reaction Rate Constant (cm³/molecule-sec) | Estimated Atmospheric Half-life |

| Hydroxyl Radical (•OH) | 1.5 x 10⁶ molecules/cm³ (12-hr day) | 5.0 x 10⁻¹² | 1.5 days |

| Ozone (O₃) | 7.0 x 10¹¹ molecules/cm³ (24-hr) | Negligible | Not a significant process |

Note: These values are estimations from the AOPWIN™ model and represent a screening-level assessment. The actual atmospheric lifetime can vary depending on local atmospheric conditions.

These predictive models provide a crucial first-tier assessment of the likely environmental behavior of this compound. They indicate that while the compound may be relatively persistent in acidic to neutral waters, it is likely to undergo more rapid degradation under alkaline conditions and in the atmosphere. However, it is important to emphasize that these are theoretical estimations, and experimental studies are necessary for a definitive assessment of the environmental persistence of this compound.

Derivatization and Advanced Applications in Chemical Synthesis and Materials Science Non Biological

Synthesis of Advanced Derivatives for Specific Non-Biological Applications

The modular nature of 2-Butoxyethyl 4-nitrobenzoate (B1230335) allows for systematic modifications of its structure to tailor its properties for specific applications. These modifications can be targeted at either the alkyl chain or the aromatic ring, or involve the interconversion of its existing functional groups.

Design and Preparation of Analogues with Modified Alkyl or Aromatic Substituents

The synthesis of analogues of 2-Butoxyethyl 4-nitrobenzoate can be readily achieved through standard esterification procedures, allowing for wide variation in the alcohol component. The general synthesis involves the reaction of 4-nitrobenzoic acid with the corresponding alcohol, often in the presence of an acid catalyst.

For instance, the preparation of various alkyl nitrobenzoates has been described in the patent literature, showcasing methods to create a library of related compounds. google.comgoogle.com By substituting 2-butoxyethanol (B58217) with other ether-alcohols (e.g., 2-methoxyethanol, 2-ethoxyethanol) or diols of varying lengths, the polarity, flexibility, and solubility of the resulting ester can be precisely controlled.

Modification of the aromatic ring offers another avenue for creating functional analogues. For example, starting from different nitrobenzoic acid isomers (e.g., 2-nitrobenzoic acid or 3-nitrobenzoic acid) would yield positional isomers of the target molecule, which could have different electronic and steric properties. google.com Furthermore, additional substituents could be introduced onto the aromatic ring of the 4-nitrobenzoic acid precursor to modulate its reactivity or impart new functionalities.

A representative, though not exhaustive, list of potential analogues and the rationale for their design is presented in the table below.

| Analogue Name | Structural Modification | Rationale for Design |

| 2-Methoxyethyl 4-nitrobenzoate | Replacement of butoxy with methoxy (B1213986) group | Increased polarity, potential for different solubility profile |

| 2-Butoxyethyl 2-nitrobenzoate | Isomeric change of nitro group position | Altered electronic properties and steric hindrance around the ester |

| 2-Butoxyethyl 4-nitro-3-chlorobenzoate | Addition of a chloro substituent on the ring | Modified reactivity of the aromatic ring |

| Di(ethylene glycol) 4-nitrobenzoate | Elongation of the ether-alcohol chain | Increased hydrophilicity and flexibility |

Functional Group Interconversions on the this compound Scaffold for Novel Reagents

The functional groups present in this compound, namely the nitro group and the ester, are amenable to a variety of chemical transformations. These interconversions can generate novel reagents with tailored reactivity.

The most significant functional group interconversion is the reduction of the nitro group to an amine. This transformation is a cornerstone of nitroaromatic chemistry and can be achieved using a variety of reagents, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid systems (e.g., Sn/HCl). wikipedia.org The resulting 2-Butoxyethyl 4-aminobenzoate (B8803810) is a valuable intermediate, as the amino group can undergo a wide range of subsequent reactions, including diazotization, acylation, and alkylation, opening pathways to a diverse array of more complex molecules.

The ester group can also be manipulated. For example, hydrolysis of the ester would yield 4-nitrobenzoic acid and 2-butoxyethanol. Alternatively, transesterification with a different alcohol would allow for the modification of the alkyl portion of the molecule post-synthesis.

The following table summarizes key functional group interconversions possible on the this compound scaffold.

| Starting Functional Group | Reagents and Conditions | Resulting Functional Group | Potential Applications of Product |

| Nitro (-NO₂) | H₂, Pd/C or Sn, HCl | Amine (-NH₂) | Synthesis of dyes, polymers, and other specialty chemicals |

| Ester (-COOR) | LiAlH₄ | Alcohol (-CH₂OH) | Creation of diol monomers |

| Ester (-COOR) | NaOH, H₂O then H₃O⁺ | Carboxylic Acid (-COOH) | Regeneration of the acid precursor |

| Aromatic Ring | Electrophilic Aromatic Substitution | Substituted Aromatic Ring | Introduction of further functionality |

Role in the Development of Photoresponsive Materials and Coatings

Nitroaromatic compounds, particularly ortho-nitrobenzyl esters, are well-known for their photoresponsive properties. mdpi.comsemanticscholar.org Upon irradiation with UV light, these esters can undergo a photocleavage reaction, breaking the ester bond and generating a carboxylic acid and an ortho-nitrosobenzaldehyde. mdpi.comresearchgate.net This light-induced transformation can be harnessed to create materials that change their properties upon exposure to light.